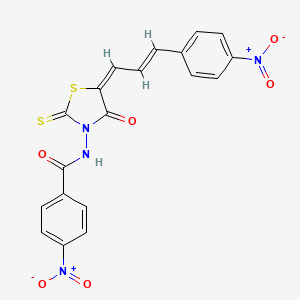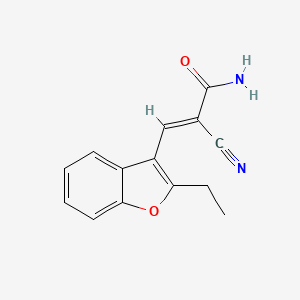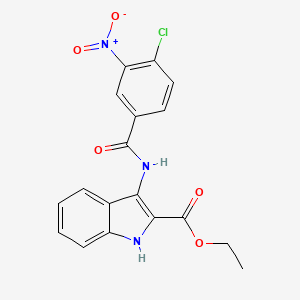
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains a benzenesulfonamide group, which is a common functional group in many organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring and the attachment of the benzenesulfonamide group. One possible method could involve the reaction of a suitable thiophene derivative with a benzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring and the benzenesulfonamide group would likely have a significant impact on the compound’s structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the thiophene ring can undergo electrophilic aromatic substitution reactions . The benzenesulfonamide group could also participate in various reactions .Applications De Recherche Scientifique
Endothelin Antagonism
Research into biphenylsulfonamides has identified these compounds as novel series of endothelin-A (ETA) selective antagonists. Modifications to the pendant phenyl ring and substitutions at specific positions have led to improved binding and functional activity, showcasing their potential in modulating endothelin-related physiological effects, including those involved in cardiovascular diseases (Murugesan et al., 1998).
Kynurenine Pathway Inhibition
N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase. These compounds, particularly effective in in vitro settings, offer insights into the management of neurological conditions by modulating the kynurenine pathway, which is crucial in neurodegenerative diseases (Röver et al., 1997).
Photodynamic Therapy for Cancer
A novel zinc phthalocyanine substituted with benzenesulfonamide derivative groups has been synthesized for use in photodynamic therapy. This compound exhibits high singlet oxygen quantum yield, making it a potential candidate for cancer treatment through type II photosensitization mechanisms (Pişkin et al., 2020).
Antimicrobial Activity
Thiourea derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. This research underscores the potential of these compounds in developing new therapeutic agents against tuberculosis and other microbial infections (Ghorab et al., 2017).
Nonlinear Optical Materials
Thienyl-substituted pyridinium salts, including those with benzenesulfonamide groups, have been explored for their second-order nonlinear optical (NLO) properties. These compounds are significant for the development of new materials for optical technologies, highlighting the versatility of benzenesulfonamide derivatives in materials science (Li et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c1-14-3-4-15(2)20(11-14)26(23,24)21-12-19(22)17-7-5-16(6-8-17)18-9-10-25-13-18/h3-11,13,19,21-22H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDMZFIWVDWOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2748499.png)

![N-(3,4-dimethoxyphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide](/img/structure/B2748501.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2748503.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2748507.png)




![1-Oxaspiro[4.5]decan-4-amine](/img/structure/B2748512.png)

![1-Methyl-3-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2748520.png)
![N-[2-(4-Chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2748521.png)
